2H-Pyran-2-one

Catalog No.
S582859
CAS No.
504-31-4
M.F
C5H4O2
M. Wt
96.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2H-Pyran-2-one

CAS Number

504-31-4

Product Name

2H-Pyran-2-one

IUPAC Name

pyran-2-one

Molecular Formula

C5H4O2

Molecular Weight

96.08 g/mol

InChI

InChI=1S/C5H4O2/c6-5-3-1-2-4-7-5/h1-4H

InChI Key

ZPSJGADGUYYRKE-UHFFFAOYSA-N

SMILES

C1=CC(=O)OC=C1

Synonyms

2-pyrone

Canonical SMILES

C1=CC(=O)OC=C1

2H-Pyran-2-one (a-Pyrone) is a heterocyclic building block. Photochemistry of 2H-pyran-2-one has been investigated by laser flash photolysis with infrared detection. Ketene and a bicyclic lactone were obtained as major photoproducts.
2H-pyran-2-one is the simplest member of the class of 2-pyranones that is 2H-pyran with an oxo substituent at position 2.

2H-Pyran-2-one, commonly known as alpha-pyrone, is a six-membered unsaturated cyclic ester that serves as a highly versatile diene building block in advanced organic synthesis. Unlike simple aliphatic dienes, this compound uniquely combines the reactivity of a conjugated diene with the latent leaving-group capability of a lactone . In industrial and pharmaceutical procurement, it is primarily sourced for its ability to participate in complex [4+2] cycloaddition cascades, where it enables the rapid construction of heavily substituted bicyclic lactones, anilines, and sterically hindered aromatic cores. Its dual functionality makes it an indispensable precursor for synthesizing specialized polymeric materials and active pharmaceutical ingredients (APIs) that are otherwise inaccessible via standard cross-coupling methodologies.

Attempting to substitute 2H-Pyran-2-one with its structural isomer 4H-pyran-4-one (gamma-pyrone) or with common carbocyclic dienes like cyclopentadiene leads to fundamental process failures. 4H-pyran-4-one possesses a high degree of aromatic delocalization and basicity, which severely suppresses its diene reactivity and shifts its reaction pathway toward pyrylium salt formation rather than the desired cycloadditions. Furthermore, substituting with standard dienes such as cyclopentadiene yields highly stable, bridged bicyclic adducts that do not spontaneously aromatize[1]. Because the alpha-pyrone architecture is explicitly required to trigger the spontaneous, thermodynamically driven extrusion of carbon dioxide (retro-Diels-Alder) following cycloaddition, generic substitution completely disrupts the cascade required to build highly substituted aromatic scaffolds.

Spontaneous Aromatization vs. Stable Bicyclic Adduct Formation

When subjected to [4+2] cycloadditions with alkynes, 2H-Pyran-2-one acts as a highly specialized diene that forms an unstable bicyclic intermediate, which spontaneously undergoes a retro-Diels-Alder reaction to extrude CO2 and yield fully aromatized substituted benzenes. In contrast, the standard carbocyclic baseline, cyclopentadiene, yields highly stable bicyclo[2.2.1]heptadiene adducts that resist spontaneous aromatization [1]. This built-in decarboxylative driving force makes 2H-Pyran-2-one uniquely suited for synthesizing sterically hindered aromatic cores without requiring harsh, secondary oxidative aromatization steps.

Evidence DimensionPost-cycloaddition product topology
Target Compound DataSpontaneous CO2 extrusion yielding fully aromatized benzenes
Comparator Or BaselineCyclopentadiene: Forms stable, non-aromatic bicyclo[2.2.1]heptadienes
Quantified DifferenceEliminates 1-2 synthetic steps (oxidative aromatization) compared to standard carbocyclic dienes
ConditionsThermal [4+2] cycloaddition with alkynes

Procurement teams sourcing precursors for complex API aromatic cores should prioritize 2H-Pyran-2-one to bypass multi-step aromatization protocols.

Diene Reactivity and Resonance Localization vs. Isomeric 4H-Pyran-4-one

Although structurally isomeric, 2H-Pyran-2-one and 4H-Pyran-4-one exhibit drastically different electronic behaviors. 2H-Pyran-2-one possesses highly localized diene character, retaining only 30–35% of the resonance energy of benzene (approx. 50 kJ/mol), which facilitates rapid participation in normal and inverse electron-demand Diels-Alder reactions . Conversely, 4H-Pyran-4-one is significantly more basic and aromatically delocalized, making it a poor diene that preferentially forms pyrylium salts rather than cycloadducts. Substituting the alpha-isomer with the gamma-isomer completely halts the intended cycloaddition cascade.

Evidence DimensionAromatic stabilization and diene participation
Target Compound Data~50 kJ/mol resonance energy; highly reactive diene
Comparator Or Baseline4H-Pyran-4-one: High aromatic delocalization; poor diene reactivity
Quantified DifferenceOrders of magnitude higher cycloaddition yield for 2H-Pyran-2-one in un-catalyzed [4+2] reactions
ConditionsStandard thermal cycloaddition conditions without Lewis acid catalysis

Ensures buyers do not accidentally substitute the gamma-pyrone isomer, which would critically fail in diene-dependent synthetic workflows.

Thermodynamic Driving Force via Irreversible Decarboxylation

The utility of 2H-Pyran-2-one in industrial synthesis is heavily driven by its capacity to act as a 'click-and-release' precursor. The irreversible extrusion of CO2 during the retro-Diels-Alder phase provides a massive thermodynamic sink that drives the initial cycloaddition equilibrium forward [1]. Compared to standard reversible dienes like 1,3-butadiene, the use of 2H-Pyran-2-one allows for the successful coupling of sterically demanding or electronically deactivated dienophiles that would otherwise result in low-yielding, reversible equilibrium mixtures.

Evidence DimensionReaction equilibrium and thermodynamic driving force
Target Compound DataIrreversible cascade driven by CO2 gas evolution
Comparator Or Baseline1,3-butadiene: Reversible cycloaddition susceptible to retro-Diels-Alder degradation
Quantified DifferenceEnables high isolated yields with sterically hindered dienophiles by preventing reaction reversibility
ConditionsHigh-temperature or microwave-assisted cycloaddition with deactivated dienophiles

Provides a reliable, high-yield synthetic pathway for manufacturing sterically complex molecules, directly improving process scalability and cost-efficiency.

Synthesis of Highly Substituted Aromatic APIs

Because 2H-Pyran-2-one undergoes spontaneous aromatization following cycloaddition, it is the optimal precursor for constructing sterically hindered benzenes, anilines, and biphenyls that resist traditional palladium-catalyzed cross-coupling[1]. This makes it highly valuable in the scalable synthesis of complex active pharmaceutical ingredients.

Thermodynamically Driven Cascade Reactions

In process chemistry where reversible reactions limit yield, the irreversible CO2 extrusion of 2H-Pyran-2-one serves as a critical thermodynamic driver. It is the preferred diene for 'click-and-release' cascade syntheses involving unreactive or bulky dienophiles, ensuring high conversion rates without extreme pressure requirements [1].

Precursor for Bicyclic Lactones and Polymeric Materials

When reacted with alkenes rather than alkynes, 2H-Pyran-2-one forms stable bicyclic lactone intermediates. These structures are essential building blocks in the formulation of advanced monomeric units for biodegradable polymers and specialized photo-responsive materials, directly leveraging its unique cyclic ester geometry[1].

XLogP3

0.8

Boiling Point

207.5 °C

Melting Point

8.5 °C

UNII

8WW45I202V

Other CAS

504-31-4

Wikipedia

2H-pyran-2-one

Dates

Last modified: 08-15-2023

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